NLRP3 Inflammasome Inhibition: Target Engagement Breadth vs. Fluorophenyl-Pyridazine Analogs
The Sanofi patent genus encompassing CAS 1111316-39-2 reports compounds with IC50 values against NLRP3-mediated IL-1β release ranging from 0.01 to >10 µM in THP-1 macrophage assays [1]. Within this genus, the 4-fluorophenyl-1,2,4-oxadiazole motif is consistently associated with sub-micromolar activity, whereas analogs lacking fluorine or bearing bulky substituents on the pyridazine phenyl show reduced potency (>5-fold shift). For example, the closest disclosed comparator 3-(4-chlorophenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (Cl replacing F) exhibited an IC50 of 1.8 µM compared to approximately 0.3 µM for the fluoro congener in the same assay [1]. This represents an approximately 6-fold potency advantage for the fluorinated derivative.
| Evidence Dimension | NLRP3 inflammasome inhibition potency (IL-1β release) |
|---|---|
| Target Compound Data | IC50 ~0.3 µM (THP-1 cells, LPS/ATP stimulation; 4-F-phenyl analog within patent genus) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole: IC50 ~1.8 µM |
| Quantified Difference | ~6-fold more potent |
| Conditions | THP-1 macrophage cell line; LPS-primed + ATP-stimulated; IL-1β ELISA readout; data extracted from Sanofi patent genus disclosure [1] |
Why This Matters
For NLRP3-targeted screening, selecting the 4-fluoro analog over the 4-chloro analog provides a 6-fold potency margin, reducing the risk of false negatives in initial hit triage and prioritizing a more tractable chemical starting point.
- [1] Sanofi. Derivatives of oxadiazoles and pyridazines, their preparation and their therapeutic application. Patent BR112013001534A2, Example biological data. View Source
